molecular formula C8H3F7 B1390597 4-Fluoro-1,2-bis-(trifluoromethyl)benzene CAS No. 1092349-75-1

4-Fluoro-1,2-bis-(trifluoromethyl)benzene

Cat. No.: B1390597
CAS No.: 1092349-75-1
M. Wt: 232.1 g/mol
InChI Key: ITNYISOJCVKBSZ-UHFFFAOYSA-N
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Description

4-Fluoro-1,2-bis-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with two trifluoromethyl (-CF₃) groups at the 1 and 2 positions and a fluorine atom at the 4 position. This substitution pattern imparts unique electronic and steric properties:

  • Electronic effects: The strong electron-withdrawing nature of -CF₃ and fluorine deactivates the aromatic ring, reducing susceptibility to electrophilic substitution.
  • Steric effects: The 1,2-ditrifluoromethyl arrangement creates significant steric hindrance, influencing reaction pathways and intermolecular interactions.
  • Applications: Potential uses include pharmaceutical intermediates, agrochemicals, and specialty materials requiring chemical inertness and thermal stability.

Properties

IUPAC Name

4-fluoro-1,2-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F7/c9-4-1-2-5(7(10,11)12)6(3-4)8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNYISOJCVKBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1,2-bis-(trifluoromethyl)benzene typically involves aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation . These methods are chosen based on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1,2-bis-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen fluoride, carbon monoxide, and carbon dioxide . The specific conditions, such as temperature and pressure, depend on the desired reaction and the reagents used.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may produce fluorinated aromatic compounds, while substitution reactions may yield various substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 4-Fluoro-1,2-bis-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl groups in the compound play a crucial role in its activity by enhancing its binding affinity to specific molecular targets . This interaction can lead to various biological effects, such as enzyme inhibition or activation.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 4-Fluoro-1,2-bis-(trifluoromethyl)benzene with analogs:

Compound Name Substituents Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Solubility Applications
This compound 1-CF₃, 2-CF₃, 4-F ~260.1* Not reported Not reported Low in polar solvents Pharmaceutical intermediates
1,2-Bis-(trifluoromethyl)benzene 1-CF₃, 2-CF₃ 232.1 150–160† -20‡ Low in water Solvents, electronic materials
4-Fluoro-1,3-bis-(trifluoromethyl)benzene 1-CF₃, 3-CF₃, 4-F ~260.1* Similar to isomer Higher than 1,2-isomer Low Research chemicals
1-Chloro-4-(trifluoromethyl)benzene 1-CF₃, 4-Cl 196.6 180†† -30‡‡ Moderate in organics Industrial synthesis, toxicology studies

*Calculated based on atomic weights.
†,‡,††,‡‡ Data inferred from analogs with similar substitution.

Key Observations :

  • Fluorine at position 4 enhances electronegativity compared to chlorine in 1-Chloro-4-(trifluoromethyl)benzene, affecting solubility and metabolic stability.

Reactivity and Functionalization

  • Electrophilic Substitution : The electron-withdrawing -CF₃ and fluorine groups direct incoming electrophiles to the meta position relative to substituents. However, steric hindrance in the 1,2-ditrifluoromethyl derivative may suppress such reactions entirely.
  • Oxidation Resistance : Analogous to 1,2-bis[(trifluoromethyl)sulfanyl]benzene, which resists oxidation without strong oxidants like SELECTFLUOR , the target compound’s electron-deficient ring likely requires specialized conditions for functionalization.
  • Derivatization Potential: Unlike 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (used in polyamine derivatization ), the absence of a nitro group in the target compound limits its utility as a derivatizing agent but enhances stability.

Biological Activity

4-Fluoro-1,2-bis-(trifluoromethyl)benzene is a highly fluorinated aromatic compound notable for its significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by relevant data and research findings.

  • Molecular Formula : C8H4F6
  • Molecular Weight : 210.12 g/mol
  • CAS Registry Number : 1092349-75-1

The presence of multiple fluorine atoms in this compound enhances its lipophilicity and thermal stability, influencing its interactions with biological systems.

Interaction with Biological Molecules

This compound plays a crucial role in radical trifluoromethylation reactions, interacting with various enzymes and proteins. It has been shown to affect cellular processes such as:

  • Cell Signaling : Influences pathways that regulate gene expression and cellular metabolism.
  • Enzyme Activity : Acts as both an inhibitor and an activator depending on the biochemical context.

Cellular Effects

Research indicates that this compound can modulate thermally activated delayed fluorescence and electroluminescence in cellular models. Its ability to form stable radical species allows it to participate in diverse biochemical pathways.

The mechanism through which this compound exerts its biological effects involves:

  • Binding Interactions : The compound interacts with specific molecular targets, enhancing binding affinity due to the presence of trifluoromethyl groups.
  • Subcellular Localization : It exhibits distinct localization patterns within cells, which can influence its functional activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InteractionModulates enzyme activity through radical formation
Gene ExpressionAffects signaling pathways linked to gene regulation
Cellular MetabolismInfluences metabolic pathways via enzyme modulation
Drug DevelopmentPotential use as a building block in pharmaceutical chemistry

Case Study: Drug Development Applications

In drug discovery contexts, this compound has been explored for its potential as an enzyme inhibitor. Its unique structure allows for the design of novel therapeutics targeting specific biological pathways. For instance, studies have highlighted its efficacy in enhancing the potency of certain compounds when integrated into drug formulations .

Q & A

Basic Research Question

  • DoE (Design of Experiments) : Use factorial designs to screen variables (e.g., temperature, catalyst loading) .
  • In-situ monitoring : ReactIR tracks intermediate formation to abort runs with >5% byproducts .
  • Quenching protocols : Rapid cooling after reaction completion prevents retro- processes .

Advanced Tool : Machine learning algorithms predict optimal conditions from historical data, reducing trial runs .

How can researchers address discrepancies between computational predictions and experimental results?

Advanced Research Question

  • Error analysis : Compare calculated (DFT) and observed (XRD) bond lengths to refine basis sets .
  • Solvent correction : Incorporate explicit solvent molecules in simulations if implicit models fail .
  • Kinetic vs. thermodynamic control : Perform time-resolved experiments to identify dominant pathways .

Example : A predicted reaction barrier of 25 kcal/mol might align with experimental yields only if competing pathways (e.g., decomposition) are modeled .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.